Avizafone Dihydrobromide

Beschreibung

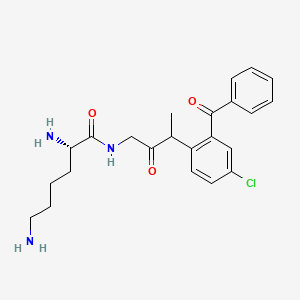

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRZTXVDPVPVDN-MBABXSBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747061 | |

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60067-15-4 | |

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modification of Avizafone Dihydrobromide

Diverse Methodologies for Avizafone (B1665846) Dihydrobromide Synthesis

The synthesis of Avizafone is designed to conjugate a hydrophilic amino acid moiety with a diazepam precursor, thereby creating a stable, water-soluble molecule that can be efficiently converted back to the active drug in vivo.

The synthesis of Avizafone can be accomplished through a two-step procedure. nih.gov This process involves the coupling of a protected lysine (B10760008) derivative with an intermediate derived from a diazepam precursor, followed by deprotection to yield the final compound. A documented method produces Avizafone Dihydrochloride from 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid. nih.govresearchgate.net Although specific details for the dihydrobromide salt synthesis are less prevalent in the literature, the general pathway would involve a similar coupling strategy followed by salt formation with hydrobromic acid. The synthesis of diazepam itself, the active metabolite, often starts from 5-chloro-2-(methylamino)benzophenone (B138054) and involves N-acylation followed by cyclization. frontiersin.orgjocpr.com

The precursors and intermediates are critical to the construction of Avizafone's unique structure, which combines the lipophilic diazepam core with a hydrophilic carrier.

5-chloro-2-methyl-aminobenzophenone : This compound serves as a key precursor for the diazepam portion of the Avizafone molecule. nih.govmedchemexpress.com It contains the fundamental benzophenone (B1666685) structure that, after further reactions, will form the diazepine (B8756704) ring of the active drug. frontiersin.orgmedchemexpress.com It is a known synthetic intermediate and also a metabolite of diazepam. medchemexpress.com

Lysine-Derived Intermediates : Avizafone is specifically a L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide. scbt.com A lysine-derived intermediate is attached as a "promoieity" to the diazepam precursor. This amino acid component is responsible for the prodrug's high water solubility, a significant improvement over diazepam's poor solubility. The stereochemistry of the lysine component is crucial, with the S-configuration being important for recognition by the plasma enzymes that hydrolyze Avizafone to release diazepam. nih.gov

| Precursor/Intermediate | Role in Synthesis | Key Contribution to Final Product |

|---|---|---|

| 5-chloro-2-methyl-aminobenzophenone | Core structure for the diazepam moiety | Forms the pharmacologically active part of the molecule after metabolism |

| L-Lysine Derivative | Hydrophilic "promoieity" | Confers water solubility and allows for enzymatic cleavage in vivo |

Derivatization and Analog Development of Avizafone Dihydrobromide

Chemical modifications of this compound are primarily focused on creating tools for research and understanding its biological activity.

Deuterium-labeled analogs of Avizafone, such as Avizafone-d5, are synthesized for use in research, particularly in pharmacokinetic studies. smolecule.compharmaffiliates.com In Avizafone-d5, five hydrogen atoms on the benzoyl ring are replaced with deuterium (B1214612). smolecule.com

Purpose of Deuteration:

Metabolic Studies : The increased mass due to deuterium makes the labeled compound easily distinguishable from its non-labeled counterpart and its metabolites in mass spectrometry analysis. smolecule.com This allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of the prodrug.

Analytical Standard : It serves as an internal standard for the quantitative analysis of Avizafone in biological samples. smolecule.com

The synthesis of these labeled compounds involves using deuterated precursors in a synthetic route analogous to that of the unlabeled compound. smolecule.com The use of stable isotopes like deuterium provides a powerful tool for understanding the behavior of the drug in biological systems without altering its fundamental chemical properties. chem-station.com

| Compound | Molecular Formula | Key Feature | Primary Application |

|---|---|---|---|

| This compound | C22H29Br2ClN4O3 | Standard prodrug form | Pharmaceutical formulation |

| Avizafone-d5 Dihydrobromide | C23H25D5Br2ClN3O3 | Pentadeuterated benzoyl ring | Pharmacokinetic research and analytical internal standard smolecule.compharmaffiliates.com |

For a prodrug like Avizafone, the structure-activity relationship (SAR) primarily concerns the properties of the promoieity and its linkage to the active drug. The "activity" is defined by the efficiency of the prodrug's conversion to diazepam. Key SAR considerations include:

Solubility and Stability : Modifications to the lysine side chain could be explored to further enhance water solubility or improve the shelf-life of the formulation.

Rate of Enzymatic Cleavage : The structure of the amino acid promoieity is critical for its recognition and cleavage by plasma aminopeptidases. invivochem.com Altering the amino acid or the nature of the amide bond could modulate the rate of diazepam release, potentially allowing for faster onset or prolonged action. Studies have shown that the S-configuration of the amino acid is essential for enzymatic recognition.

General Benzodiazepine (B76468) SAR : While the promoieity is key for the prodrug function, the core structure is still a benzodiazepine precursor. General SAR for 1,4-benzodiazepines indicates that an electronegative substituent (like the chlorine atom in Avizafone's diazepam moiety) at position 7 is important for activity. chemisgroup.us Modifications to this part of the molecule are less likely as the goal is to release the well-characterized drug, diazepam.

Prodrug Design and Bioprecursor Strategies Related to this compound

Avizafone is a classic example of a bioprecursor prodrug, an inactive compound that is metabolically converted into a pharmacologically active agent. invivochem.com The design strategy addresses a major limitation of diazepam: its low water solubility.

Key Elements of the Prodrug Strategy:

Chemical Conjugation of Avizafone Base with Lysine-Derived Promoiety

The core structure of avizafone is created by conjugating a diazepam-related precursor with a lysine-derived promoiety. This process enhances the water solubility of the otherwise lipophilic diazepam. The synthesis of the avizafone base, identified as L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide, involves a two-step procedure. nih.gov

The synthesis starts with 5-chloro-2-methyl-aminobenzophenone, which serves as a key precursor related to the diazepam structure. nih.gov This is reacted with (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, which is a protected form of a lysine-glycine dipeptide. This protected dipeptide acts as the lysine-derived promoiety. The conjugation of these two molecules forms the fundamental backbone of the avizafone base. nih.gov The S-configuration of the amino acid residue is critical for the eventual recognition by enzymes that will cleave the prodrug to release diazepam.

Table 1: Reactants in the Synthesis of Avizafone Base

| Reactant Name | Role in Synthesis |

|---|---|

| 5-chloro-2-methyl-aminobenzophenone | Diazepam precursor |

Following the initial conjugation, deprotection steps are required to remove the benzyloxycarbonyl protecting groups from the lysine residue, yielding the final avizafone base with free amino groups. This peptide structure is what classifies avizafone as a peptide prodrug.

Dihydrobromide Salt Formation via Acid-Base Reaction

The avizafone base is subsequently converted into a more stable and highly water-soluble salt form for pharmaceutical formulation. This is achieved through a standard acid-base reaction. The avizafone base, containing two basic amino groups in the lysine moiety, is treated with hydrobromic acid (HBr). google.com

Each of the two primary amino groups on the lysine residue acts as a base, accepting a proton (H+) from the hydrobromic acid. This results in the formation of two ammonium (B1175870) bromide salt groups on the molecule. The final product is this compound, a salt with significantly improved aqueous solubility compared to the parent drug, diazepam. The formation of this salt is a critical step for its intended parenteral administration. google.com

Table 2: Dihydrobromide Salt Formation

| Reactant | Product | Reaction Type |

|---|---|---|

| Avizafone Base | This compound | Acid-Base Reaction |

Advanced Structural Elucidation and Spectroscopic Characterization of Avizafone Dihydrobromide

High-Resolution Spectroscopic Techniques for Avizafone (B1665846) Dihydrobromide Analysis

Spectroscopic methods provide critical insights into the molecular structure, functional groups, and purity of Avizafone Dihydrobromide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) are fundamental to its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Purity Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom, confirming the compound's structural integrity and validating its purity.

Detailed analysis of the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals corresponding to the different protons within the molecule. For instance, the aromatic protons of the benzoyl and chlorophenyl rings appear as a multiplet in the downfield region (δ 8.10–7.40 ppm). Other key signals include the doublet for the chlorophenyl H-3 proton (δ 6.90 ppm), a triplet for the lysine (B10760008) C2-H (δ 4.20 ppm), and multiplets for the butyl and amino groups (δ 3.10–2.80 ppm) and the hexanamide (B146200) chain (δ 1.50–1.20 ppm). researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. Key resonances confirm the presence of the ketone carbonyl at approximately δ 208.5 ppm and the amide carbonyls in the range of δ 169.8–172.3 ppm, which are crucial for verifying the dipeptide linkage and the benzophenone (B1666685) moiety. researchgate.net The use of NMR is critical for validating the purity of synthesized Avizafone by identifying and quantifying any potential impurities or degradation products. researchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ) ppm | Assignment | Reference |

| ¹H | 8.10–7.40 (m) | Benzoyl aromatic protons | researchgate.net |

| ¹H | 6.90 (d, J = 8.5 Hz) | Chlorophenyl H-3 | researchgate.net |

| ¹H | 4.20 (t) | Lysine C2-H | researchgate.net |

| ¹H | 3.10–2.80 (m) | Butyl and NH₂ groups | researchgate.net |

| ¹H | 1.50–1.20 (m) | Hexanamide chain | researchgate.net |

| ¹³C | ~208.5 | Ketone Carbonyl (C=O) | researchgate.net |

| ¹³C | 172.3–169.8 | Amide Carbonyls (C=O) | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its molecular formula and structure. The molecular formula for the dihydrobromide salt is C₂₂H₂₉Br₂ClN₄O₃, corresponding to a molecular weight of approximately 592.76 g/mol . creative-proteomics.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is a critical parameter for confirming the elemental composition. creative-proteomics.com

Isotopically labeled analogues, such as Avizafone-d5 (dihydrobromide), are often used in research settings. technosphotonics.com This labeling facilitates precise tracking in mass spectrometry and NMR studies, allowing for clear differentiation between the prodrug and its metabolites or other endogenous molecules. technosphotonics.com The analysis of fragmentation patterns generated during MS/MS experiments provides valuable information about the connectivity of the molecule, helping to piece together the structural components, such as the lysine promoiety and the diazepam precursor structure.

Interactive Table 2: Molecular Weight and Formula of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉Br₂ClN₄O₃ | creative-proteomics.comnih.gov |

| Molecular Weight | 592.76 g/mol | creative-proteomics.comnih.gov |

| Accurate Mass | 590.03 | creative-proteomics.com |

| CAS Number | 60067-15-4 | creative-proteomics.comnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Polymorph Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for studying its solid-state properties, such as polymorphism.

IR spectroscopy detects the characteristic vibrations of specific chemical bonds. For this compound, key IR absorptions include the Amide I band (C=O stretch) around 1,650 cm⁻¹, an N-H bending vibration at 1,540 cm⁻¹, and the aromatic C-Cl vibration at 740 cm⁻¹. researchgate.net These bands confirm the presence of the amide linkages and the substituted aromatic rings.

X-ray Crystallography and Solid-State Structure of this compound

Crystallinity and Polymorphism Studies of this compound

The solid-state form of a pharmaceutical compound significantly impacts its properties, including solubility and stability. This compound exists as a crystalline solid. rsc.org The study of polymorphism—the ability of a substance to exist in two or more crystalline forms—is critical for drug development. researchgate.net Different polymorphs can have different physicochemical properties. nih.gov While specific polymorphs of this compound have not been detailed in the literature, it is known that processes like lyophilization can produce different crystalline or amorphous forms. oup.com The characterization and control of the crystalline form are essential to ensure consistent product performance. japsonline.commdpi.com The dihydrobromide salt form itself is a strategy to enhance water solubility compared to the free base. rsc.org

Investigation of Supramolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of supramolecular interactions. The primary interactions are ionic, arising from the protonation of the basic nitrogen centers of the lysine residue and their association with the two bromide counterions. rsc.org These strong ion-dipole interactions contribute significantly to the stability of the crystal lattice. researchgate.net

Molecular Mechanisms of Action and Biological Target Engagement of Avizafone Dihydrobromide in Vitro/in Silico

Enzymatic Hydrolysis of Avizafone (B1665846) Dihydrobromide to Diazepam

Avizafone itself is biologically inactive and requires enzymatic hydrolysis to release the pharmacologically active diazepam. smolecule.com This conversion is a critical step in its mechanism of action. The process involves the cleavage of the prodrug, yielding diazepam and lysine (B10760008). smolecule.com

The primary enzymes responsible for the hydrolysis of avizafone are aminopeptidases. smolecule.cominvivochem.cominvivochem.com Specifically, human aminopeptidase (B13392206) B (APB) has been identified as a key enzyme in this conversion process. invivochem.cominvivochem.comnih.gov The S-configuration of the amino acid residue in avizafone is crucial for recognition by these enzymes, facilitating the cleavage and release of diazepam. smolecule.com The co-administration of avizafone with a converting enzyme like human aminopeptidase B can lead to rapid biotransformation. researchgate.net

In vitro kinetic studies have been conducted to characterize the conversion of avizafone to diazepam. The hydrolysis of avizafone is rapid, with a reported half-life of 2.7 to 4.2 minutes in various species, including humans. smolecule.com

One study investigating the kinetics of avizafone hydrolysis by an Aspergillus oryzae protease revealed a Michaelis constant (Kм) of 1,501 ± 232 µM and a maximum reaction velocity (Vmax) of 1,369 ± 94 µM/s. researchgate.netnih.gov Another study using human aminopeptidase B (APB) determined the Kм and Vmax for avizafone hydrolysis in pH 7.4 phosphate-buffered saline at 32°C. nih.gov These studies demonstrate that the rate of diazepam formation can be influenced by the concentration of the converting enzyme. invivochem.comnih.govnih.gov For instance, avizafone-protease mixtures have been shown to produce supersaturated diazepam solutions in under five minutes. nih.gov

Table 1: In Vitro Enzyme Kinetic Parameters for Avizafone Hydrolysis

| Enzyme | Kм (µM) | Vmax (µM/s) |

| Aspergillus oryzae protease | 1,501 ± 232 | 1,369 ± 94 |

| Human Aminopeptidase B (APB) | Data not specified | Data not specified |

Cellular Signaling Pathway Interventions by Avizafone Dihydrobromide and its Metabolites (Cell-based Assays)

The primary cellular signaling pathway affected by avizafone is a consequence of its conversion to diazepam and the subsequent modulation of GABAergic neurotransmission. Cell-based assays are crucial for understanding these effects.

In vitro permeability studies using cell monolayers, such as Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, have been used to model the transport of diazepam following the enzymatic conversion of avizafone. nih.gov These studies have shown that co-delivering avizafone with a protease can result in a significantly greater flux of diazepam across the cell monolayer compared to a saturated solution of diazepam alone. nih.gov

Furthermore, cell-based assays using Caco-2 and HepG2 cells have been utilized in kinetic models to study the absorption and metabolism of compounds, providing insights into their toxicokinetics. nih.gov While not directly studying avizafone, these methodologies are relevant for understanding the cellular processing of its metabolite, diazepam. The interaction of diazepam with the constitutive androstane (B1237026) receptor (CAR) has also been investigated in gene reporter assays, revealing it to be a weak ligand that can induce the expression of genes like CYP2B6 in primary human hepatocytes. nih.gov

Investigation of Downstream Effector Modulation

The binding of diazepam to the GABA-A receptor potentiates the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system. frontiersin.orgnih.gov This potentiation is the primary trigger for a series of downstream signaling events that have been investigated in various in vitro models.

The initial effect of enhanced GABA-A receptor activation is an increased influx of chloride (Cl⁻) ions into the neuron. nih.govmedsci.org In mature neurons, this leads to hyperpolarization and inhibition of the cell. However, in certain developmental stages or in specific cell types like glial tumor cells, it can cause depolarization. physiology.orgmedsci.org This depolarization can trigger the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺). nih.govmedsci.org

This rise in intracellular Ca²⁺ acts as a critical second messenger, activating a variety of downstream signaling pathways:

Protein Kinase C (PKC) Pathway: In isolated growth cone models, GABA-A receptor activation was shown to lead to Ca²⁺-dependent activation of PKC. nih.gov Activated PKC, in turn, phosphorylates downstream effector proteins, including Growth Associated Protein 43 (GAP-43) and Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), influencing neuronal development and plasticity. nih.gov

Calcineurin Pathway: Prolonged exposure to diazepam can activate a signaling cascade involving Phospholipase Cδ (PLCδ) and Ca²⁺, which subsequently activates the phosphatase calcineurin. nih.gov This pathway has been shown to mediate the dynamin-dependent internalization of GABA-A receptors, a key mechanism in the development of tolerance. nih.gov

MAPK/ERK Pathway: In some cellular contexts, the Ca²⁺ influx following GABA-A receptor-mediated depolarization can activate the MAPK/ERK signaling pathway. medsci.org This can lead to the transcriptional upregulation of genes such as CCND1 (cyclin D1), which is crucial for cell cycle progression. medsci.org

Translocator Protein (TSPO) Interaction: Beyond the GABA-A receptor, diazepam also binds to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. nih.gov In Ehrlich tumor cells, this interaction was shown to increase the production of Reactive Oxygen Species (ROS) and promote cell proliferation, indicating a GABA-A receptor-independent mechanism of action in certain tissues. nih.gov

| Primary Target | Downstream Pathway | Key Effector Protein | Observed Modulation | Cellular Model/Context | Citation |

|---|---|---|---|---|---|

| GABA-A Receptor | PKC Signaling | PKC, GAP-43, MARCKS | Increased phosphorylation | Isolated Growth Cones | nih.gov |

| GABA-A Receptor | PLCδ/Ca²⁺ Signaling | Calcineurin | Activation | Primary Neurons | nih.gov |

| GABA-A Receptor | MAPK/ERK Signaling | ERK, Cyclin D1 | Activation / Upregulation | Cancer Cells | medsci.org |

| Translocator Protein (TSPO) | ROS Production | Not Specified | Increased ROS / Proliferation | Ehrlich Tumor Cells | nih.gov |

Analysis of Gene Expression and Proteomic Changes in Cellular Models

The downstream signaling cascades initiated by avizafone's active metabolite, diazepam, culminate in significant alterations to the cellular proteome and transcriptome. These changes have been characterized through quantitative proteomics and gene expression analyses in various cellular and animal models.

Proteomic Changes: Quantitative proteomic studies in mice treated with diazepam have provided a systems-level view of the resulting cellular adaptations.

Inhibitory Synapse Remodeling: A key finding is the significant remodeling of the inhibitory synapse. biorxiv.org Proteomic analysis of the γ2-GABA-A receptor interactome revealed that diazepam treatment causes shifts in the association of this receptor with protein networks involved in endocytosis, ubiquitination, synaptic plasticity, and the organization of the cytoskeleton. biorxiv.orgnih.gov

Receptor and Scaffolding Protein Levels: Sustained diazepam exposure leads to a decrease in the total protein levels of both the GABA-A receptor γ2 subunit and the critical postsynaptic scaffolding protein gephyrin. biorxiv.orgfrontiersin.org This reduction is coupled with an increase in the ubiquitination of the γ2 subunit and enhanced targeting of surface GABA-A receptors to lysosomes for degradation. biorxiv.orgfrontiersin.org

Glutamatergic Synapse Modulation: In a proteomic study of alcohol withdrawal treated with diazepam, weighted gene correlation network analysis (WGCNA) identified a module of proteins related to the glutamatergic synapse as being significantly affected. researchgate.net Key hub proteins identified in this network included Dlg3, Dlg4, Shank3, Grin2b, Camk2a, Camk2b, and Syngap1. researchgate.net

| Protein/Pathway | Observed Change | Methodology | Model | Citation |

|---|---|---|---|---|

| GABA-A Receptor γ2 Subunit | Total protein level decreased; Ubiquitination increased | Western Blot, Immunoprecipitation | Cultured Cortical Neurons, Mouse Cortex | biorxiv.orgfrontiersin.org |

| Gephyrin | Total protein level decreased | Western Blot | Cultured Cortical Neurons, Mouse Cortex | frontiersin.org |

| γ2-GABA-A Receptor Associated Networks | Shifts in association with proteins for endocytosis, plasticity, ubiquitination | Quantitative Proteomics, Bioinformatics | Mouse Brain | biorxiv.orgnih.gov |

| Glutamatergic Synapse Hub Proteins (Dlg4, Shank3, Grin2b, etc.) | Modulation of protein levels | LC-MS/MS Proteomics, WGCNA | Mouse Brain (Alcohol Withdrawal Model) | researchgate.net |

| Lysosomal Targeting of GABA-A Receptors | Increased | Live-cell Imaging (γ2pHFAP) | Cultured Neurons | frontiersin.org |

Gene Expression Changes: Transcriptomic analyses have revealed that diazepam can modulate the expression of a wide array of genes, extending beyond the immediate components of the GABAergic synapse.

Regulation of Inflammatory and Iron Homeostasis Genes: A microarray analysis of mouse brains following chronic diazepam administration identified Lipocalin 2 (Lcn2), a protein involved in iron homeostasis and inflammation, as the most significantly upregulated gene across the cerebral cortex, hippocampus, and amygdala (3- to 4-fold increase). nih.gov Conversely, genes such as Fatty acid binding protein 7 (Fabp7), Neuropeptide Y (Npy), and Corticotropin releasing hormone binding protein (Crhbp) were downregulated. nih.gov

Modulation of GABA-A Receptor Subunit mRNA: In hippocampal neuron cultures, diazepam was shown to prevent the upregulation of Gabra2, Gabra3, and Gabra4 subunit mRNAs that is typically induced by ethanol (B145695) withdrawal. jneurosci.org This highlights a mechanism of action at the transcriptional level that may contribute to its therapeutic effects in withdrawal syndromes.

Epigenetic Regulation: Diazepam's effects extend to the epigenetic machinery that governs gene expression. It has been reported to modulate the activity of key epigenetic enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), through its influence on 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK). researchgate.net

Induction of Metabolic Enzymes: In human hepatocyte cell lines, diazepam was found to induce the expression of the CYP2B6 gene, which encodes a crucial drug-metabolizing enzyme. nih.gov This induction is mediated through the direct activation of the constitutive androstane receptor (CAR), a nuclear receptor that functions as a xenobiotic sensor. nih.gov

| Gene | Observed Change | Methodology | Model | Citation |

|---|---|---|---|---|

| Lcn2 (Lipocalin 2) | Upregulated (3-4 fold) | Microarray, qRT-PCR | Mouse Cortex, Hippocampus, Amygdala | nih.gov |

| Fabp7, Npy, Crhbp | Downregulated | Microarray | Mouse Brain | nih.gov |

| Gabra2, Gabra3, Gabra4 | Prevents ethanol-withdrawal induced upregulation | RNase Protection Assay | Cultured Hippocampal Neurons | jneurosci.org |

| CYP2B6 | Upregulated | RT-qPCR | Primary Human Hepatocytes, HepaRG cells | nih.gov |

| Circadian Rhythm Genes | Altered expression | Microarray, qPCR | Zebrafish | acs.org |

Pre Clinical Pharmacodynamics and in Vitro Efficacy of Avizafone Dihydrobromide

Target Validation Studies for Avizafone (B1665846) Dihydrobromide in Cellular and Tissue Models

The fundamental mechanism of Avizafone relies on its biotransformation into diazepam. Therefore, target validation studies focus on the systems responsible for this conversion and the subsequent action of diazepam. Avizafone is a peptide prodrug that requires enzymatic hydrolysis in the bloodstream to release diazepam. nih.gov

In vitro studies have identified specific enzymes that can catalyze this conversion. Human aminopeptidase (B13392206) B (APB) is one such enzyme investigated as a biocatalyst for the conversion of Avizafone. invivochem.com Further research has utilized enzymes like the Aspergillus oryzae (A.O.) protease to convert Avizafone to diazepam in vitro. nih.gov The purpose of these studies is to validate that co-administration of the prodrug with a converting enzyme can achieve rapid and efficient generation of the active drug. researchgate.net

Cellular models have been instrumental in validating the transport and efficacy of the resulting diazepam. Madin-Darby canine kidney II-wild type (MDCKII-wt) cell monolayers, which serve as a representative model of the nasal epithelium, have been used to study the permeability of diazepam following the conversion from Avizafone. nih.govresearchgate.net In these models, researchers confirmed that the enzymatic conversion of Avizafone creates a supersaturated solution of diazepam, which leads to significantly increased flux across the cell monolayer compared to a standard diazepam solution. nih.gov This validates the targeting strategy: using a water-soluble prodrug and a converting enzyme to overcome the low solubility of diazepam and enhance its transport across biological membranes. researchgate.net

Dose-Response Relationships of Avizafone Dihydrobromide in Cellular Models

The relationship between the concentration of Avizafone (and its converting enzyme) and the resulting therapeutic effect has been characterized in cellular models. These studies are crucial for understanding the efficiency of the prodrug system.

In vitro permeability studies using MDCKII-wt cell monolayers have demonstrated a clear dose-response relationship. The flux of diazepam across the cellular monolayer was shown to be dependent on the degree of supersaturation (S) created by the enzymatic conversion of Avizafone. By varying the ratio of Avizafone to the converting enzyme (Aspergillus oryzae protease), different levels of supersaturation were achieved. The results showed a 2- to 17.6-fold greater diazepam flux for the prodrug-enzyme mixtures (S = 1.3–15.3) compared to a near-saturated solution of diazepam alone (S = 0.7). nih.gov

The enzyme kinetics for the A.O. protease converting Avizafone were determined, revealing a Michaelis constant (K(M)) of 1,501 ± 232 μM and a maximum velocity (V(max)) of 1,369 ± 94 μM/s. nih.gov This demonstrates that the rate of diazepam formation, and thus its subsequent biological effect, is directly related to the initial concentration of the Avizafone prodrug, establishing a clear in vitro dose-response relationship.

Table 1: In Vitro Diazepam Flux from Avizafone-Protease Mixtures in MDCKII-wt Cellular Model

| Condition | Degree of Supersaturation (S) | Diazepam Flux (pmol/cm²/s) | Fold-Increase in Flux vs. Diazepam Control |

| Diazepam Control | 0.7 | Baseline | 1.0x |

| Avizafone-Protease Mix 1 | 1.3 | Data not specified | 2.0x |

| Avizafone-Protease Mix 2 | 15.3 | Data not specified | 17.6x |

| Data derived from a study demonstrating a 2- to 17.6-fold greater diazepam flux from supersaturated solutions (S=1.3-15.3) generated by Avizafone-protease mixtures compared to near-saturated diazepam (S=0.7). nih.gov |

Combinatorial Approaches with this compound in Pre-clinical Research Settings (e.g., with Atropine (B194438), Pralidoxime)

Avizafone has been extensively studied as part of a multi-drug cocktail for treating organophosphate nerve agent poisoning, typically in combination with an anticholinergic agent like atropine and an oxime reactivator such as pralidoxime (B1201516). google.com Pre-clinical and clinical research has focused on the pharmacokinetics and efficacy of these combinations.

In cynomolgus monkeys exposed to the nerve agent soman (B1219632), a combination of atropine, pralidoxime, and Avizafone was compared to a similar combination with diazepam. researchgate.net The study found that the efficacy was related to the resulting plasma concentration of diazepam. While Avizafone led to a faster achievement of maximum plasma concentration (Tmax), the total exposure (AUC) was lower compared to administering a similar molar dose of diazepam, which initially suggested lower efficacy. researchgate.net However, increasing the Avizafone dose provided comparable protection. researchgate.net

Studies in healthy human volunteers have further detailed the pharmacokinetic interactions. When Avizafone is administered with atropine and pralidoxime, the time to reach maximum diazepam concentration (Tmax) may be increased compared to when Avizafone is given alone. nih.gov Conversely, the co-administration of Avizafone and atropine with pralidoxime results in faster absorption and higher maximal concentrations of pralidoxime compared to the administration of pralidoxime alone. nih.govnih.gov This suggests that the components of the auto-injector cocktail can influence each other's absorption and bioavailability.

Further pre-clinical research in guinea pigs has explored adding novel compounds to the Avizafone and atropine combination. The addition of MB442, a bispyridinium non-oxime, to a therapy of atropine and Avizafone was shown to improve survival after soman intoxication. nih.gov

Table 2: Pharmacokinetic Interactions of Avizafone in Combination Therapies (Human & Primate Studies)

| Drug Combination | Subject | Effect on Diazepam (from Avizafone) | Effect on Pralidoxime | Reference |

| Avizafone + Atropine + Pralidoxime | Human | No significant effect on Cmax or AUC; Tmax increased. | - | nih.gov |

| Pralidoxime + Atropine + Avizafone | Human | - | Higher Cmax; faster Tmax; equivalent AUC. | nih.govnih.gov |

| Avizafone + Atropine + Pralidoxime | Cynomolgus Monkey | Faster Tmax; lower AUC at same molar dose as diazepam. | - | researchgate.net |

High-Throughput Screening for this compound Activity in Relevant Biological Assays

High-throughput screening (HTS) is a drug discovery process involving the rapid assessment of large numbers of compounds to identify those with a desired biological activity. mdpi.com There is no publicly available evidence of this compound itself being identified through or subjected to a large-scale HTS campaign. This is because Avizafone was rationally designed as a water-soluble prodrug of diazepam, a well-characterized compound, to improve its formulation and delivery characteristics, particularly for emergency use in auto-injectors. nih.govgoogle.com

However, the biological mechanisms central to Avizafone's function are highly amenable to HTS assays. Such assays could be used to discover novel compounds with similar or improved properties.

Enzyme Activity Assays: An HTS campaign could be designed to screen for novel enzymes capable of converting Avizafone or other benzodiazepine (B76468) prodrugs into their active forms. Conversely, HTS could identify small molecule stabilizers for known converting enzymes like human aminopeptidase B, a critical factor for developing a stable drug product. invivochem.com The activity of such enzymes can be measured using reporter molecules or by quantifying the product (diazepam) via methods adaptable to a high-throughput format. invivochem.com

Cell-Based Permeability Assays: The cellular models used to validate Avizafone's efficacy, such as MDCKII cell monolayers, can be adapted to a 96- or 384-well plate format. mdpi.com Such a system could be used to screen for new prodrug/enzyme combinations that result in the highest permeability of the active drug across a cellular barrier. nih.gov

Target-Based Functional Assays: Since the ultimate target of Avizafone is the GABA-A receptor (via its conversion to diazepam), HTS assays based on this receptor are relevant. These could include screens that measure changes in ion flux or membrane potential in neuronal cell lines in response to compounds, identifying those with potent GABAergic activity. Functional screens measuring the inhibition of viral replication or reduction of cytopathic effects have been successfully implemented in HTS formats and could be adapted to measure the neuroprotective effects of compounds in cellular models of neurotoxicity. nih.gov

While Avizafone is a product of targeted drug design, the principles of its action provide a clear framework for the application of HTS technologies to discover the next generation of benzodiazepine prodrugs or anticonvulsant therapies.

Computational Chemistry and in Silico Modeling of Avizafone Dihydrobromide

Molecular Docking and Dynamics Simulations of Avizafone (B1665846) Dihydrobromide and Diazepam with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand and its biological target at an atomic level. For Avizafone, the primary molecule of interest for target interaction is its active form, diazepam, which exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netbiorxiv.org

Molecular docking studies are primarily focused on predicting the binding conformation and affinity of diazepam within the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govnih.gov This binding site is located at the interface between the α and γ subunits of the receptor. biorxiv.orgnih.gov In silico models have been developed to elucidate the specific amino acid residues that are critical for this interaction. These studies reveal that diazepam's binding is stabilized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. mdpi.comresearchgate.net For instance, residues in loops A, B, and C of the α1 subunit and loops D, E, and F of the γ2 subunit are known to be crucial for binding. nih.gov

Following docking, molecular dynamics simulations are employed to study the dynamic behavior of the diazepam-GABA-A receptor complex over time. researchgate.netnih.gov These simulations provide insights into the stability of the binding pose, conformational changes in the receptor upon ligand binding, and the mechanism of allosteric modulation. researchgate.netnih.gov MD simulations can help to understand how the binding of diazepam enhances the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. nih.gov

While diazepam is the subject of extensive modeling, docking studies specifically involving the prodrug Avizafone with the GABA-A receptor are less common, as Avizafone itself is not designed to be active at this site. Instead, computational studies on Avizafone would more likely focus on its interaction with the enzymes responsible for its conversion.

| Parameter | Finding from In Silico Studies | Key Interacting Residues (Example: α1β2γ2 subtype) | Reference |

| Binding Site | Extracellular interface between α and γ subunits | α1: His101, Tyr209; γ2: Phe77, Met130 | nih.gov |

| Binding Energy | Favorable negative binding energy indicating stable interaction | - | mdpi.com |

| Key Interactions | Aromatic, hydrophobic, and electrostatic interactions | Aromatic stacking with tyrosine and phenylalanine residues | nih.govmdpi.com |

| Conformational Change | Induces conformational changes that allosterically modulate the receptor | Stabilizes the open state of the chloride channel in the presence of GABA | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Avizafone Dihydrobromide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org For Avizafone, QSAR studies would focus on designing analogs with modified promoieties to optimize properties such as solubility, stability, and the rate of conversion to diazepam.

A typical QSAR study involves calculating a set of molecular descriptors for a series of Avizafone analogs. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). nih.gov The biological activity, such as the rate of enzymatic conversion or binding affinity to a target enzyme, is measured experimentally for this series of compounds. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.govmdpi.comnih.gov

QSAR models for benzodiazepines have identified several key descriptors that influence their activity at the GABA-A receptor. nih.govnih.gov These often include the partition coefficient (logP), molar refractivity, and specific electronic and topological indices. nih.gov Although direct QSAR studies on Avizafone analogs are not widely published, the principles can be applied to guide their design. For instance, by systematically modifying the amino acid linker in Avizafone, a QSAR model could be developed to predict how these changes affect the rate of hydrolysis by aminopeptidases. This allows for the in silico screening of virtual analogs to prioritize the synthesis of compounds with the most promising properties.

| Descriptor Type | Specific Descriptor Example | Predicted Influence on Benzodiazepine Activity | Reference |

| Lipophilicity | Partition Coefficient (LogP) | Positively correlated with activity and membrane permeability | nih.govnih.gov |

| Steric/Topological | Molar Refractivity (SMR) | Sensitive to small changes; can positively or negatively impact activity depending on the specific binding pocket | nih.gov |

| Electronic | Dipole Moment | Influences interactions with polar residues in the binding site | mdpi.com |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Crucial for forming specific interactions with the receptor | mdpi.com |

Prediction of Prodrug Conversion and Metabolic Pathways (In Silico)

In silico methods play a vital role in predicting the metabolic fate of drug candidates, including the conversion of prodrugs like Avizafone into their active form. nih.gov The primary metabolic step for Avizafone is its enzymatic hydrolysis to release diazepam. invivochem.com Computational tools can model this biotransformation process and predict subsequent metabolic pathways for diazepam.

The prediction of Avizafone's conversion begins with identifying the enzymes responsible. Experimental data has shown that aminopeptidases are key to this process. researchgate.net Computational approaches, such as molecular docking, can be used to model the interaction of Avizafone with the active site of these enzymes (e.g., human aminopeptidase (B13392206) B). invivochem.com These models can help to understand the substrate specificity and the catalytic mechanism of cleavage, explaining, for example, the importance of the S-configuration of the amino acid residue for enzyme recognition.

Beyond the initial conversion, computational tools can predict the subsequent metabolism of the released diazepam. Metabolism prediction software utilizes knowledge-based systems, expert systems, or machine learning algorithms to identify potential sites of metabolism (SOMs) on the diazepam molecule. nih.gov These programs can predict that diazepam is likely to undergo N-demethylation and C3-hydroxylation, common metabolic reactions for benzodiazepines mediated by cytochrome P450 (CYP) enzymes. The software can then generate the structures of the resulting metabolites, such as nordiazepam and temazepam.

| Metabolic Step | Parent Compound | Predicted Primary Enzyme(s) | Resulting Metabolite(s) | Computational Method |

| 1. Prodrug Activation | Avizafone | Aminopeptidases | Diazepam, Lysine (B10760008) | Molecular Docking, QM/MM Simulations |

| 2. N-Demethylation | Diazepam | Cytochrome P450 (e.g., CYP3A4, CYP2C19) | Nordiazepam (desmethyldiazepam) | Site of Metabolism (SOM) Prediction, Expert Systems |

| 3. C3-Hydroxylation | Diazepam | Cytochrome P450 (e.g., CYP3A4) | Temazepam | Site of Metabolism (SOM) Prediction, Expert Systems |

| 4. Further Metabolism | Nordiazepam, Temazepam | Cytochrome P450, UGTs | Oxazepam, Glucuronide conjugates | Site of Metabolism (SOM) Prediction, Expert Systems |

De Novo Design and Virtual Screening for Novel this compound Derivatives

Computational chemistry offers powerful strategies for the discovery of novel drug candidates through de novo design and virtual screening. arxiv.orgarxiv.org These approaches can be applied to discover and optimize new derivatives of Avizafone with enhanced properties.

De novo design involves using algorithms to generate novel molecular structures with desired properties from scratch. researchgate.net In the context of Avizafone, de novo design could be used to create new promoieties for diazepam. The goal would be to design linkers that, for example, improve water solubility even further, target specific tissues, or are cleaved by a different, more specific enzyme to reduce off-target effects. These programs build new molecules piece by piece (atom-based) or by combining pre-defined molecular fragments (fragment-based) within the constraints of a target binding site or a set of desired physicochemical properties.

Virtual screening is a complementary technique used to search large libraries of existing compounds to identify those with a high probability of being active at a specific target. nih.govmdpi.com For Avizafone, one could perform a virtual screen for novel promoieties that could be attached to diazepam. Alternatively, virtual screening could be used to identify novel, water-soluble benzodiazepine prodrugs that are structurally different from Avizafone but share its mechanism of action. The process typically involves filtering millions of compounds based on physicochemical properties (to ensure drug-likeness) and then docking the remaining compounds into the active site of the target enzyme (e.g., aminopeptidase) to predict binding affinity. The top-scoring "hits" are then prioritized for synthesis and experimental testing.

| Step | Technique | Description | Objective for Avizafone Derivatives |

| 1. Target Identification | - | Define the biological target and desired properties. | Target: Aminopeptidases. Objective: Design a promoiety for faster/more specific cleavage. |

| 2. Library Generation/Selection | De Novo Design or Virtual Library Selection | Generate novel molecular structures or select a large database of existing compounds. | Design novel amino acid or peptide linkers; select a library of water-soluble fragments. |

| 3. Filtering | Property-based Filtering | Remove compounds that do not meet desired physicochemical criteria (e.g., molecular weight, solubility). | Filter for high predicted water solubility and low predicted toxicity. |

| 4. Docking & Scoring | Molecular Docking | Predict the binding mode and affinity of the compounds to the target enzyme's active site. | Dock potential prodrugs into the aminopeptidase active site and rank by binding score. |

| 5. Hit Prioritization | Post-processing & Analysis | Analyze the top-scoring compounds for chemical feasibility and novelty. | Select the top 5-10 novel prodrug candidates for chemical synthesis and in vitro testing. |

Analytical Methodologies for Avizafone Dihydrobromide in Research Applications

Chromatographic Techniques for Avizafone (B1665846) Dihydrobromide Quantification and Separationnih.govnih.gov

Chromatographic methods, particularly liquid chromatography, are fundamental in the analysis of Avizafone Dihydrobromide. These techniques are essential for separating the active pharmaceutical ingredient (API) from its metabolites and any impurities or degradation products that may be present, which is crucial for stability assessment and pharmacokinetic studies. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound and Metabolitesnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of Avizafone and its principal metabolite, diazepam. The development of a robust HPLC method is critical for resolving these compounds from potential degradation products. nih.gov Research has led to validated HPLC methods capable of the co-analysis of Avizafone and diazepam. google.com

One such method was validated according to FDA guidelines, demonstrating accuracy, precision, and sensitivity with a limit of detection reported at 30 ng/mL for both Avizafone and diazepam. google.com The separation is often achieved using a moderately polar stationary phase, such as a cyano (CN) column, which is preferred over a more nonpolar C18 column. This choice accommodates the differing polarities of Avizafone, which is hydrophilic, and its more apolar degradation products. sci-hub.box For compatibility with mass spectrometry (LC-MS), volatile buffers are employed in the mobile phase. sci-hub.box

A typical HPLC system for the analysis of Avizafone and its metabolites might utilize a phosphate (B84403) buffer and acetonitrile (B52724) as the mobile phase, with UV detection set at a specific wavelength to monitor the elution of the compounds. google.com

Table 1: Example of HPLC Method Parameters for Avizafone Analysis

| Parameter | Specification |

|---|---|

| Column | Cyano (CN) Stationary Phase sci-hub.box |

| Mobile Phase | 73/27 H₃PO₄ buffer/acetonitrile, pH 2.36 google.com |

| Detector | UV at 210 nm google.com |

| Internal Standard | Tolbutamide (TLB) google.com |

| Limit of Detection | 30 ng/mL google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling (In Vitro Samples)

While specific literature detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) for Avizafone metabolite profiling is not prevalent, the technique is a powerful tool for identifying and quantifying metabolites in biological samples. nih.govnih.gov For a compound like Avizafone, an in vitro metabolite profiling study using GC-MS would typically involve incubating the drug with liver microsomes or other enzyme preparations. nih.gov

The resulting metabolites, along with the parent drug, would be extracted from the incubation mixture. Due to the polar nature and low volatility of many drug metabolites, a derivatization step is often necessary before GC-MS analysis. nih.gov This process converts the analytes into more volatile and thermally stable compounds. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents. nih.gov

Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, creating a unique mass spectrum for each component. By comparing these mass spectra to spectral libraries, such as the National Institute of Standards and Technology (NIST) database, and by analyzing the fragmentation patterns, the chemical structures of the metabolites can be elucidated. nih.gov

Development of Immunoassays and Biosensors for this compound Research

The development of immunoassays and biosensors for this compound represents a promising area for creating highly specific and sensitive analytical tools, though specific examples in the literature are scarce.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the highly specific binding between an antibody and its target antigen. To develop an immunoassay for Avizafone, one would first need to produce monoclonal or polyclonal antibodies that specifically recognize the Avizafone molecule. This typically involves conjugating Avizafone to a larger carrier protein to make it immunogenic. Once specific antibodies are generated, a competitive ELISA format could be established. In this setup, a known amount of enzyme-labeled Avizafone would compete with the Avizafone in a sample for binding to a limited number of antibody-coated wells. The resulting signal would be inversely proportional to the concentration of Avizafone in the sample.

Biosensors for Avizafone research could be developed by immobilizing these specific antibodies onto the surface of a transducer. physionet.org The transducer would convert the binding event between the antibody and Avizafone into a measurable signal (e.g., electrical, optical, or mass-based). Such a biosensor could offer rapid, real-time detection of Avizafone in various research matrices without the need for extensive sample preparation.

Stress Degradation Behavior Analysis of this compound (Hydrolytic, Oxidative, Photolytic, Thermal)nih.govsci-hub.box

Stress degradation studies are crucial for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. nih.gov The degradation behavior of Avizafone has been investigated under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. sci-hub.box

Studies have shown that while Avizafone is relatively stable in its solid, powdered form, it exhibits significant instability in aqueous solutions. sci-hub.boxcore.ac.uk The degradation is particularly pronounced under photolytic and thermal stress. sci-hub.box

Hydrolytic Degradation : Avizafone appears to be relatively stable across different pH conditions at room temperature. In one study, no significant degradation was observed in acidic or basic solutions after 24 hours. sci-hub.box

Oxidative Degradation : The compound shows good stability against oxidation. Little to no degradation was reported even in a 10% hydrogen peroxide solution after 24 hours at room temperature. sci-hub.box

Photolytic Degradation : Avizafone is highly susceptible to degradation upon exposure to light, especially in solution. When exposed to light, an aqueous solution of Avizafone can degrade by almost 70% within approximately 7 hours. sci-hub.box The major degradation product identified under these conditions is 2-(N-methylamino)-5-chlorobenzophenone (MACB). Other minor degradation products include diazepam and 2-amino-5-chlorobenzophenone (B30270) (ACB). sci-hub.box The powder form is more stable but still shows degradation over time. sci-hub.box

Thermal Degradation : The drug is also unstable at elevated temperatures. When a solution of Avizafone was heated at 80°C for 14 days, significant degradation was observed. sci-hub.box

These stability studies underscore the importance of proper storage conditions for Avizafone, particularly for its solutions, and highlight the necessity of analytical methods that can effectively separate the intact drug from its various degradation products. nih.govsci-hub.box

Table 2: Summary of Avizafone Stress Degradation Findings

| Stress Condition | Matrix | Observation | Major Degradation Products | Reference |

|---|---|---|---|---|

| Hydrolytic | Aqueous Solution (Acidic & Basic) | Stable at room temperature for 24 hours. | Not significant. | sci-hub.box |

| Oxidative | 10% H₂O₂ Solution | Slight degradation after 24 hours at room temperature. | Not significant. | sci-hub.box |

| Photolytic | Aqueous Solution | ~70% degradation after 7.1 hours of light exposure. | 2-(N-methylamino)-5-chlorobenzophenone (MACB), Diazepam, 2-amino-5-chlorobenzophenone (ACB) | sci-hub.box |

| Photolytic | Powder | ~10% degradation after 21 hours of light exposure. | Diazepam, ACB, MPQ, MACB | sci-hub.box |

| Thermal | Aqueous Solution | Significant degradation after 14 days at 80°C. | Not specified. | sci-hub.box |

Theoretical Therapeutic Potential and Biological Scope of Avizafone Dihydrobromide

Mechanistic Rationale for Potential Applications of Avizafone (B1665846) Dihydrobromide as a Prodrug

Avizafone Dihydrobromide is a water-soluble peptide prodrug that is designed to be metabolically converted into the active drug, diazepam. invivochem.cominvivochem.comwikipedia.org Its primary application is as an antidote for poisoning by organophosphate nerve agents, where it leverages its rapid conversion to diazepam to exert protective effects on the central nervous system. invivochem.com The biotransformation is facilitated by plasma enzymes, such as aminopeptidases, which hydrolyze the prodrug to release diazepam. invivochem.cominvivochem.comsmolecule.com This conversion process is notably quick, with a half-life of minutes in both humans and animal models. smolecule.comnih.gov

The development of Avizafone as a prodrug addresses significant limitations of its active metabolite, diazepam. A primary advantage is the enhanced water solubility. invivochem.cominvivochem.com Diazepam is not water-soluble, a characteristic that complicates its formulation for intramuscular injection and can limit the speed at which effective blood levels are achieved. nih.gov this compound, by contrast, is a water-soluble salt form, which makes it highly suitable for parenteral administration, particularly in emergency scenarios. smolecule.comnih.govvulcanchem.com

This prodrug strategy significantly improves the pharmacokinetic profile following intramuscular administration. Studies in humans have demonstrated that while the total drug exposure (Area Under the Curve, AUC) of diazepam is equivalent whether administered as Avizafone or as diazepam itself, the prodrug results in a substantially higher maximum plasma concentration (Cmax) and a shorter time to reach this peak (tmax). nih.govnih.govresearchgate.net Specifically, the Cmax of diazepam from Avizafone was 231 ng/mL, compared to 148 ng/mL from an equimolar dose of diazepam. nih.govnih.govresearchgate.net This indicates a faster entry into the general circulation and suggests a more rapid onset of action for the prodrug. nih.govnih.gov This enhanced bioavailability and rapid absorption underscore the key advantages of the prodrug approach. smolecule.com

Interactive Table: Pharmacokinetic Comparison of Diazepam Delivery

A human study comparing intramuscular injection of Avizafone versus an equimolar dose of diazepam yielded the following key pharmacokinetic parameters for the resulting active diazepam in the bloodstream.

| Parameter | Avizafone (Prodrug) Administration | Diazepam Administration | Advantage of Prodrug |

| Max. Concentration (Cmax) | 231 ng/mL nih.govnih.gov | 148 ng/mL nih.govnih.gov | Higher peak concentration |

| Area Under Curve (AUC) | Equivalent to Diazepam nih.govnih.gov | Equivalent to Avizafone nih.govnih.gov | Similar total exposure |

| Time to Max. Concentration (tmax) | Faster than Diazepam nih.govnih.gov | Slower than Avizafone nih.govnih.gov | Faster absorption |

Repurposing Strategies and Polypharmacology Concepts for this compound in Pre-clinical Models

Future Directions in this compound Biomedical Research (Excluding Clinical Studies)

Future non-clinical research on this compound and its active metabolite is heading in several innovative directions. A significant area of investigation involves novel delivery systems. Preclinical studies are exploring the intranasal co-administration of Avizafone with a converting enzyme, such as human aminopeptidase (B13392206) B or Aspergillus oryzae protease. invivochem.comnih.gov This system is designed to rapidly generate supersaturated concentrations of diazepam directly in the nasal mucosa, facilitating fast and complete absorption and potentially rapid brain entry. nih.govresearchgate.netresearchgate.net This research could pave the way for new, non-invasive rescue therapies for conditions like seizure emergencies. aesnet.org

Challenges and Future Perspectives in Avizafone Dihydrobromide Research

Synthetic Challenges and Process Chemistry Optimization for Avizafone (B1665846) Dihydrobromide Purity and Scalability

The synthesis of Avizafone Dihydrobromide is a multi-step process that presents considerable challenges in achieving high purity and scalability. The established protocol generally involves a two-step procedure that begins with 5-chloro-2-methyl-aminobenzophenone and a protected lysine (B10760008) derivative. An alternative approach involves the conjugation of diazepam with a lysine-derived promoiety through aminolysis, followed by peptide coupling. The resulting avizafone base is then converted to the dihydrobromide salt via an acid-base reaction with hydrobromic acid.

Key challenges in the synthesis include:

Controlling Impurities: The synthesis can lead to various impurities. Optimization of reaction conditions such as temperature and solvent ratios, along with robust purification methods like recrystallization and High-Performance Liquid Chromatography (HPLC), are critical to minimize these impurities and achieve the required pharmacopeial standards. One specific challenge is the potential for the formation of epimerized avizafone.

Exothermic Reactions: The synthetic steps can be highly exothermic, posing a significant risk of thermal degradation, especially at a large scale. This necessitates precise temperature control, often managed through the use of jacketed reactors with specialized cooling systems.

Scalability: Transitioning from laboratory-scale synthesis to industrial production introduces challenges in maintaining reaction efficiency and product purity. Issues such as solvent recovery and crystallization control become paramount.

To address these challenges, process chemistry optimization employs several strategies. Process Analytical Technology (PAT), such as in-line near-infrared (NIR) spectroscopy, allows for real-time monitoring of reaction progress, enabling immediate adjustments. For scalability, solutions include implementing advanced distillation towers for solvent recycling and employing seeded cooling crystallization to ensure uniform particle size. Looking forward, emerging technologies like flow chemistry are being considered as a potential avenue for a more efficient, controlled, and scalable synthesis process. vulcanchem.com

| Challenge | Mitigation Strategy | Outcome/Goal |

|---|---|---|

| Exothermic Reactions | Jacketed reactors with glycol cooling | Prevents thermal degradation of the product. |

| Solvent Recovery | Distillation towers with molecular sieves | Achieves high reuse rates (e.g., 95% for DMF), reducing waste and cost. |

| Crystallization Control | Seeded cooling crystallization | Ensures uniform particle size distribution. |

| Purity Control | Optimized reaction conditions, HPLC purification | Minimizes impurities like epimerized avizafone. |

| Process Monitoring | In-line Near-Infrared (NIR) spectroscopy | Allows for real-time reaction adjustments. |

Comprehensive Understanding of Complex Molecular Interactions and Biotransformation Kinetics

Avizafone itself is biologically inactive; its pharmacological relevance stems from its rapid biotransformation into the active compound, diazepam. smolecule.com This conversion is a critical area of study, involving complex enzymatic interactions and distinct pharmacokinetic profiles.

The primary mechanism of action is the in vivo hydrolysis of the avizafone molecule by plasma enzymes, specifically aminopeptidases, which cleave the lysine promoiety to release diazepam. wikipedia.orginvivochem.comnih.gov This process is remarkably rapid, with a reported half-life of conversion ranging from 2.7 to 4.2 minutes in non-human primates and humans, respectively. nih.gov The released diazepam then exerts its effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Research has extensively investigated the kinetics of this biotransformation. Studies involving the co-administration of avizafone with a converting enzyme, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B (APB), have been particularly insightful. researchgate.netnih.gov These systems demonstrate that the rate of conversion can be controlled and accelerated. Kinetic analyses of an avizafone-protease mixture revealed a Michaelis-Menten constant (Kₘ) of 1,501 ± 232 μM and a maximum reaction velocity (Vₘₐₓ) of 1,369 ± 94 μM/s. nih.gov This enzymatic reaction proceeds through a transient open-ring intermediate before the spontaneous formation of diazepam. core.ac.uk

The pharmacokinetic profile resulting from avizafone administration is notably different from that of direct diazepam administration. Studies have shown that intramuscular injection of avizafone leads to a higher maximum plasma concentration (Cₘₐₓ) of diazepam, which is also achieved more rapidly (shorter tₘₐₓ), compared to an equivalent dose of diazepam. nih.gov For instance, intranasal co-administration of avizafone with APB in rats resulted in rapid diazepam absorption, with a tₘₐₓ in brain tissue of just 8 minutes and consistently high bioavailability. researchgate.netnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Metabolizing Enzyme | Plasma aminopeptidases (e.g., human aminopeptidase B) | invivochem.comnih.gov |

| Active Metabolite | Diazepam | wikipedia.org |

| Half-life of Conversion | ~4.2 minutes (in humans) | nih.gov |

| Enzyme Kinetics (Kₘ) | 1,501 ± 232 μM (with A. oryzae protease) | nih.gov |

| Enzyme Kinetics (Vₘₐₓ) | 1,369 ± 94 μM/s (with A. oryzae protease) | nih.gov |

| Relative Cₘₐₓ | Higher for diazepam from avizafone vs. direct diazepam injection | nih.gov |

| Relative tₘₐₓ | Shorter for diazepam from avizafone vs. direct diazepam injection | nih.gov |

Emerging Research Avenues for this compound Derivatives and Conjugates

Future research on this compound is expanding into the development of derivatives and conjugates designed to refine its properties for research and potential therapeutic strategies. These emerging avenues focus on improving analytical tracking, modifying pharmacokinetic profiles, and enabling novel delivery systems.

One of the most significant areas is the synthesis of stable isotope-labeled derivatives. Avizafone-d5, a deuterium-labeled analog of avizafone, has been developed for use in pharmacological research. smolecule.comvulcanchem.com In this derivative, deuterium (B1214612) atoms replace protium (B1232500) atoms on the benzoyl ring, creating an isotopically stable molecule with the same fundamental pharmacological activity. vulcanchem.com This labeling allows for precise tracking in quantitative mass spectrometry and NMR studies, facilitating more accurate investigations of drug metabolism, pharmacokinetics, and drug-drug interactions without interference from endogenous compounds. smolecule.comvulcanchem.com

Another area of exploration involves the chemical modification of the avizafone scaffold to create new derivatives. The existence of synthetic intermediates like N2,N6-Di-Cbz Avizafone, a protected version of the molecule, highlights the chemical handles available for creating a library of new compounds. vulcanchem.com By altering the peptide promoiety, researchers can potentially modulate factors such as solubility, enzymatic conversion rates, and tissue targeting. Research into chirally pure prodrugs is also a promising direction, as different stereoisomers may exhibit unique interactions with converting enzymes, leading to more efficient and selective drug activation. nih.gov

Furthermore, the concept of avizafone "conjugates" or, more accurately, co-administered systems with specific enzymes, represents a major research thrust. invivochem.comresearchgate.net Rather than relying solely on endogenous plasma enzymes, this approach involves formulating avizafone with an exogenous converting enzyme, such as human aminopeptidase B. invivochem.com This strategy is being investigated to achieve rapid, localized conversion of the prodrug to diazepam at specific sites of administration, such as the nasal mucosa, thereby creating a highly concentrated, supersaturated solution of the active drug to enhance absorption. researchgate.netnih.gov

Bridging In Vitro Findings to Translational Research for this compound (Without Clinical Trials)

A critical aspect of advancing avizafone research is the effective translation of in vitro findings into preclinical models, providing the foundational evidence for its potential utility. This translational bridge is built upon a sequence of laboratory studies that predict and later confirm in vivo behavior, all without entering the domain of human clinical trials.

The journey often begins with in vitro permeability studies using cell monolayers, such as Madin-Darby canine kidney (MDCK) cells, which serve as a reliable model for epithelial barriers like the nasal mucosa. nih.gov Research has demonstrated that applying a mixture of avizafone and a converting enzyme (Aspergillus oryzae protease) to these cell layers results in the formation of a supersaturated diazepam solution. nih.gov This supersaturation leads to a significantly higher flux of diazepam across the cell monolayer—up to 17.6-fold greater—compared to what is achievable with a standard near-saturated solution of diazepam alone. nih.gov This key in vitro finding suggests a mechanism for overcoming the poor aqueous solubility of diazepam to achieve rapid absorption.

A significant translational challenge is ensuring the stability of the components in a potential formulation. For the avizafone/enzyme system, the stability of the enzyme is a major concern. invivochem.cominvivochem.com In vitro lyophilization (freeze-drying) studies have been conducted to address this. This research showed that colyophilizing human aminopeptidase B (APB) with its substrate, avizafone, acted as a stabilizer, significantly improving the enzyme's activity retention after reconstitution. invivochem.cominvivochem.com The combination of avizafone and the lyoprotectant trehalose (B1683222) was found to be even more effective, retaining over 70% of the enzyme's activity. invivochem.cominvivochem.com

These promising in vitro results have been successfully bridged to preclinical animal models. In vivo studies in rats have validated the hypothesis generated from the cell culture experiments. nih.gov Intranasal co-administration of avizafone and APB resulted in the rapid absorption of diazepam into the systemic circulation and, subsequently, the brain. nih.gov The studies confirmed high bioavailability and a rapid onset of action, with peak plasma concentrations occurring within minutes, directly reflecting the enhanced permeability observed in vitro. nih.gov Furthermore, the data from these in vitro and in vivo studies are used to develop and refine physiologically based pharmacokinetic (PBPK) models, which can estimate absorption rate constants and further predict the compound's behavior, solidifying the link between laboratory findings and whole-organism response. nih.govnih.gov

Q & A

Q. What are the established synthesis protocols for Avizafone Dihydrobromide, and how can they be optimized for purity?

this compound is synthesized via a two-step procedure starting with 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid. Optimization involves adjusting reaction conditions (e.g., temperature, solvent ratios) and purification methods (e.g., recrystallization, HPLC) to minimize impurities. Characterization via NMR and mass spectrometry is critical for validating purity .

Q. Which analytical techniques are most reliable for characterizing this compound in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Stability-indicating assays under stress conditions (e.g., heat, pH variations) are recommended to assess degradation products .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies should follow ICH guidelines, testing thermal stability (40°C, 60°C), humidity (75% RH), and photodegradation (UV/visible light exposure). Use accelerated stability testing with periodic sampling (e.g., 0, 1, 3, 6 months). Data analysis should include degradation kinetics and Arrhenius modeling to predict shelf life .

Q. What are the best practices for ensuring sample homogeneity in pharmacokinetic studies?

Use micronization or spray-drying to achieve uniform particle size distribution. Validate homogeneity via microscopy and dissolution testing. For in vivo studies, ensure standardized formulation protocols (e.g., excipient ratios, mixing duration) and document batch-to-batch variability .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data be systematically resolved?

Apply meta-analysis frameworks to compare datasets across studies, focusing on variables like dosage forms, species-specific metabolism, and analytical methodologies. Use Bayesian statistics to model uncertainty and identify outliers. Cross-validate findings with in vitro-in vivo correlation (IVIVC) models .

Q. What methodologies are recommended for studying this compound’s degradation pathways in biological matrices?

Employ LC-MS/MS to identify metabolites and degradation products in plasma or tissue homogenates. Use isotopic labeling (e.g., ¹⁴C) to trace degradation pathways. Computational tools like molecular docking can predict enzyme interactions (e.g., esterases) responsible for hydrolysis .

Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?

Standardize protocols using detailed reaction logs (e.g., exact reagent grades, equipment calibration). Share raw data and spectra via open-access repositories. Collaborate with third-party labs for inter-laboratory validation, and document environmental factors (e.g., humidity, temperature fluctuations) .

Q. What strategies improve the reliability of data management in long-term Avizafone studies?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) with version control. De-identify data using pseudonymization and store backups in encrypted, cloud-based systems. Regularly audit data for consistency and compliance with ethical standards .

Q. How can cross-disciplinary approaches enhance this compound’s therapeutic efficacy research?

Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with machine learning to predict dose-response relationships. Collaborate with material scientists to develop novel delivery systems (e.g., nanoparticles) that enhance bioavailability. Validate findings using organ-on-chip models for toxicity screening .

Q. What ethical considerations are critical when designing human trials involving this compound?

Obtain informed consent with explicit disclosure of potential side effects (e.g., CNS effects). Ensure participant selection criteria exclude vulnerable populations (e.g., pregnant individuals). Establish data safety monitoring boards (DSMBs) to review adverse events and ensure compliance with protocols like the Declaration of Helsinki .

Methodological Resources

- Synthesis & Characterization : Refer to peer-reviewed protocols in The AAPS Journal for step-by-step synthesis guidelines .

- Data Analysis : Use tools like R or Python for statistical modeling, and adhere to SRQR (Standards for Reporting Qualitative Research) for transparency .

- Ethical Compliance : Follow IRB templates for participant consent forms and data management plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten